N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or benzohydrazide moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole or benzohydrazide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound may find applications in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting the function of proteins essential for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide stands out due to its unique combination of the benzothiazole and trimethoxybenzohydrazide moieties. This structural feature imparts distinct biological activities and potential therapeutic applications that may not be observed in similar compounds. Additionally, the presence of multiple methoxy groups on the benzohydrazide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-10-6-11(2)16-15(7-10)27-19(20-16)22-21-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h6-9H,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWSENPMMSCCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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